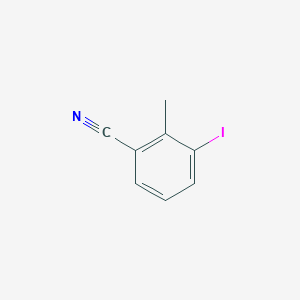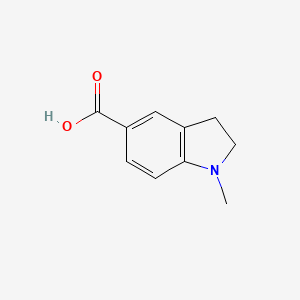
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is a heterocyclic compound that contains both pyrimidine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the pyrimidine ring, along with the imidazole moiety, makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-nitropyrimidine and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chloro group by the imidazole ring.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated purification systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, and various nucleophiles.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: m-Chloroperbenzoic acid, acetic acid.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with different functional groups.
Reduction: 4-Chloro-6-(1H-imidazol-1-yl)-5-aminopyrimidine.
Oxidation: Imidazole N-oxides.
Aplicaciones Científicas De Investigación
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Biological Studies: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloro and nitro substituents, along with the imidazole ring, contribute to its binding affinity and specificity for molecular targets.
Comparación Con Compuestos Similares
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: Lacks the nitro group, which may result in different reactivity and biological activity.
5-Nitro-2-(1H-imidazol-1-yl)pyrimidine: Similar structure but with different substitution pattern, affecting its chemical properties and applications.
Uniqueness: 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine is unique due to the presence of both chloro and nitro groups on the pyrimidine ring, which provides a distinct reactivity profile and potential for diverse applications in various fields.
Propiedades
IUPAC Name |
4-chloro-6-imidazol-1-yl-5-nitropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-5(13(14)15)7(11-3-10-6)12-2-1-9-4-12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXIPPFWVGQSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)



